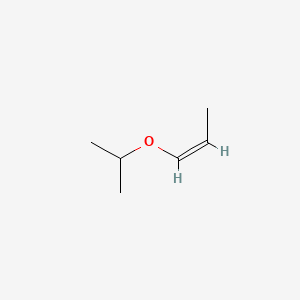

cis-1-Propenyl isopropyl ether

Description

Historical Context and Evolution of Propenyl Ether Chemistry

The journey into the chemistry of propenyl ethers is intrinsically linked to the broader history of vinyl ethers. The first synthesis of a vinyl ether was reported in 1887 by Semmler, who prepared divinyl ether. researchgate.net Early methods for producing vinyl ethers, the parent structures of propenyl ethers, often involved harsh conditions and resulted in low yields. A significant advancement came with the work of Cretcher and his colleagues in 1925, which laid the groundwork for an industrial method to produce vinyl ether through the action of heated sodium hydroxide (B78521) on β,β`-dichlorodiethyl ether. researchgate.net

The development of milder and more selective synthetic methods was crucial for the exploration of substituted vinyl ethers like propenyl ethers. A pivotal moment in the evolution of propenyl ether chemistry was the discovery and development of catalytic isomerization of readily available allyl ethers. This transformation, which converts an allyl ether into its more thermodynamically stable propenyl ether isomer, opened up a versatile and efficient route to a wide array of propenyl ethers. Initially, this isomerization often resulted in a mixture of cis and trans isomers.

The quest for stereochemical control in these isomerization reactions marked a significant evolution in the field. The ability to selectively synthesize either the cis or trans isomer of a propenyl ether greatly expanded their utility in organic synthesis, where stereochemistry is paramount. This drive for selectivity led to the investigation of various catalysts and reaction conditions, ultimately enabling the targeted synthesis of specific isomers, including cis-1-propenyl ethers.

Significance of the cis-Configuration in α,β-Unsaturated Ethers

The geometry of the double bond in α,β-unsaturated ethers has a profound impact on their physical properties and chemical reactivity. In general, trans isomers of acyclic alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain. However, the cis-configuration in propenyl ethers introduces unique stereoelectronic effects that influence their behavior in chemical reactions.

The spatial arrangement of the substituents in cis-1-propenyl isopropyl ether, with the methyl and isopropyl ether groups on the same side of the double bond, leads to a distinct steric environment compared to the trans isomer. This steric hindrance can influence the approach of reagents, affecting the regioselectivity and stereoselectivity of reactions at the double bond or adjacent positions.

Overview of Research Trajectories in this compound

Research concerning this compound has primarily focused on two key areas: developing efficient and stereoselective synthetic methods and understanding the mechanistic details of its characteristic reactions.

Synthetic Challenges and Opportunities

The primary and most versatile method for synthesizing propenyl ethers, including this compound, is the isomerization of the corresponding allyl ether, in this case, isopropyl allyl ether. [3, 17] The challenge lies in controlling the stereoselectivity of this isomerization to favor the desired cis isomer over the generally more stable trans isomer.

Early methods often employed base catalysts like potassium t-butoxide, which typically require high temperatures and can lead to mixtures of E and Z isomers. A significant advancement in the stereoselective synthesis of (Z)-propenyl ethers came with the use of lithium diisopropylamide (LDA). Research has shown that LDA promotes a nearly quantitative conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity at room temperature in THF. The steric hindrance of the allyl ether can affect the reaction rate.

Transition metal catalysis has also been extensively explored for allyl ether isomerization. [1, 30] Ruthenium complexes, for example, have been shown to be effective catalysts for the conversion of allyl ethers to 1-propenyl ethers. researchgate.net While some iridium-based catalysts show high selectivity for the trans-propenyl ether, cobalt-based systems can produce mixtures of cis and trans isomers. The choice of catalyst and reaction conditions is therefore crucial in directing the outcome of the isomerization.

Another synthetic route involves the cleavage of propionaldehyde (B47417) di-isopropyl acetal (B89532) using a catalytic amount of sulfanilic acid, which yields a mixture of isopropyl alcohol and isopropyl 1-propenyl ether. Separation of the cis and trans isomers, which have different boiling points, can then be achieved through fractional distillation.

| Synthetic Method | Starting Material | Key Reagents/Catalyst | Selectivity | Reference(s) |

| Base-Catalyzed Isomerization | Isopropyl allyl ether | Lithium diisopropylamide (LDA) | High for cis isomer | |

| Base-Catalyzed Isomerization | Isopropyl allyl ether | Potassium t-butoxide | Mixture of cis and trans | |

| Transition Metal-Catalyzed Isomerization | Isopropyl allyl ether | Ruthenium or Cobalt complexes | Mixture of cis and trans | [1, 30] |

| Acetal Cleavage | Propionaldehyde di-isopropyl acetal | Sulfanilic acid | Mixture of cis and trans |

Mechanistic Insights into Reactivity and Transformations

The reactivity of this compound is dominated by the electron-rich nature of the double bond, making it susceptible to attack by electrophiles. A fundamental reaction of vinyl ethers is acid-catalyzed hydrolysis, which cleaves the ether to form an aldehyde and an alcohol.

The mechanism of acid-catalyzed hydrolysis of vinyl ethers is well-established and proceeds through a rate-determining protonation of the β-carbon of the double bond. This generates a resonance-stabilized carbocation intermediate. Subsequent attack by water and loss of a proton yields a hemiacetal, which then decomposes to the final aldehyde and alcohol products. The initial protonation step is generally irreversible.

Studies comparing the hydrolysis rates of cis and trans isomers of other α,β-unsaturated ethers have shown that the cis isomers can be more reactive. This increased reactivity is often attributed to steric factors that may destabilize the ground state of the cis isomer relative to the transition state for protonation.

The electron-rich double bond of this compound also allows it to participate in various cycloaddition reactions and polymerizations. The stereochemistry of the ether can influence the stereochemical outcome of these reactions, making stereochemically pure isomers valuable building blocks in organic synthesis.

| Reaction | Key Mechanistic Feature | Products | Reference(s) |

| Acid-Catalyzed Hydrolysis | Rate-determining protonation of the β-carbon | Propanal and Isopropanol (B130326) | [24, 16] |

Properties

CAS No. |

4188-64-1 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(Z)-1-propan-2-yloxyprop-1-ene |

InChI |

InChI=1S/C6H12O/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4- |

InChI Key |

PLGKZYGGZOMZHL-PLNGDYQASA-N |

Isomeric SMILES |

C/C=C\OC(C)C |

Canonical SMILES |

CC=COC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Cis 1 Propenyl Isopropyl Ether and Analogues

Direct Etherification Approaches

Direct etherification methods aim to construct the target molecule by forming the ether bond as a key step, with the propenyl group already in place or formed concurrently.

The synthesis of alkyl vinyl ethers is a foundational process in organic chemistry with several established methods. One of the earliest and most significant is the Reppe vinylation, which involves the base-catalyzed addition of alcohols to acetylene. While highly effective for producing simple vinyl ethers (e.g., methyl vinyl ether), its application for substituted vinyl ethers like propenyl ethers is more complex.

Another classical method is transetherification, where an existing vinyl ether exchanges its alkoxy group with a different alcohol. This process is often catalyzed by mercury salts, such as mercuric acetate (B1210297), at temperatures between 30 and 150 °C. google.com However, this method can lead to mixtures of ether products and acetal (B89532) byproducts, particularly under acidic conditions. google.com

Elimination reactions provide another route. For instance, the dehydrohalogenation of β-haloethers or the elimination of an alcohol from an acetal can generate the vinyl ether double bond. Traditional methods for accessing enol ethers also include the Wittig reaction and the Julia olefination of alkoxy sulfones, though these often have limitations regarding stereoselectivity and waste generation. rsc.org

A more direct synthesis specific to propenyl ethers involves the reaction of an alcohol with an α,β-unsaturated aldehyde like propenal (acrolein). For cis-1-propenyl isopropyl ether, this involves reacting isopropyl alcohol with propenal in the presence of an acid catalyst, followed by treatment with a base to form the final ether product. ontosight.ai

Achieving high stereoselectivity, particularly for the thermodynamically less stable cis (or Z) isomer, in direct etherification reactions is a significant chemical challenge. The trans isomer is often the favored product due to lower steric hindrance.

While the reaction of isopropyl alcohol with propenal can yield this compound, controlling the reaction conditions to exclusively favor the cis configuration is difficult. ontosight.ai Stereoselective synthesis often relies on the use of participating groups on the substrate that can direct the stereochemical outcome of a reaction. For example, ether-based participating groups at the C2 position of glycosyl donors are used to achieve stereoselective synthesis of 1,2-trans-β-O-glycosides, demonstrating a principle that could be adapted for specific ether syntheses. researchgate.net

However, for acyclic systems like 1-propenyl isopropyl ether, such directing effects are less straightforward. The development of stereospecific catalytic systems is crucial. For instance, palladium-catalyzed etherification reactions have been developed that show high chemo- and stereoselectivity, often proceeding through an η3-allylpalladium complex that can be influenced by the choice of ligands and nucleophiles. researchgate.net Despite these advances, the synthesis of a specific isomer like this compound via direct methods remains less common and often less efficient than isomerization-based strategies.

Classical Synthetic Routes to Alkyl Vinyl Ethers

Isomerization-Driven Synthesis from Allylic Precursors

A more powerful and widely used strategy for the stereocontrolled synthesis of 1-propenyl ethers is the transition metal-catalyzed isomerization of the corresponding allyl ethers. tandfonline.comresearchgate.net This approach is advantageous because the starting material, allyl isopropyl ether, is readily prepared via standard methods like the Williamson ether synthesis from allyl halide and isopropyl alcohol. The subsequent isomerization of the double bond from the terminal to the internal position can be controlled to yield either the cis or trans product with high selectivity.

A variety of transition metals, including cobalt, rhodium, ruthenium, iridium, and palladium, have been shown to effectively catalyze the double-bond migration in allyl ethers. rsc.orgorganic-chemistry.orgtandfonline.comresearchgate.net The reaction is atom-economical and can proceed under mild conditions. rsc.org Ruthenium complexes, in particular, have been extensively studied for the isomerization of multifunctional alkyl allyl ethers to their 1-propenyl derivatives. researchgate.netmdpi.com The key to the utility of this method is the ability to tune the catalyst and reaction conditions to achieve high stereoselectivity. For example, certain cobalt catalysts have been specifically developed to favor the formation of the less stable Z-enol ethers. nih.gov

Cobalt catalysts are particularly notable for their ability to be tuned for stereoselectivity in allyl ether isomerization. The prevailing mechanism is generally accepted to proceed via a cobalt-hydride species. thieme-connect.com This process involves:

Formation of an active cobalt-hydride catalyst.

Insertion of the alkene (the double bond of the allyl ether) into the cobalt-hydride bond to form an alkylcobalt intermediate.

A subsequent β-hydride elimination from the adjacent carbon, which releases the isomerized 1-propenyl ether and regenerates the cobalt-hydride catalyst. thieme-connect.comrsc.org

The stereochemical outcome of the reaction is determined in the β-elimination step and is highly dependent on the ligand environment around the cobalt center. Chang, Xia, and colleagues reported a ligand-controlled system where an amido-diphosphine (PNP) ligand on cobalt smoothly isomerized allylic ethers to produce trisubstituted enol ethers with high stereoselectivity. rsc.orgrsc.org

Further research into cobalt pincer complexes has demonstrated dual stereoselectivity. A cationic cobalt complex, [((PCNHCP)Co)2-μ-N2][BArF4]2, was shown to favor the Z-isomer (cis). nih.gov The proposed mechanism suggests that the dissociation of the N2 ligand is necessary to generate a η3-π-allyl intermediate, which preferentially forms the Z-product. nih.gov In contrast, an alternative oxidative isomerization using a cobalt(II)(salen) complex has also been developed, providing a pathway to Z-enol ethers under different mechanistic principles. nih.gov

Table 1: Cobalt Catalyst Systems for Allyl Ether Isomerization

| Catalyst System | Ligand Type | Selectivity Noted | Reference |

|---|---|---|---|

| CoCl₂ with NaBHEt₃ | Amido-diphosphine (PNP) | High stereoselectivity for trisubstituted enol ethers | rsc.orgrsc.org |

| [((PCNHCP)Co)₂-μ-N₂][BArF₄]₂ | PCNHCP Pincer | Z-isomer preference | nih.gov |

| Cobalt(II)(salen) with Me₃NFPY•OTf | Salen | Specific Z-selectivity (oxidative isomerization) | nih.gov |

Rhodium complexes are also highly effective catalysts for the isomerization of allylic compounds. The mechanism for rhodium-catalyzed isomerization of allyl ethers generally follows a similar hydride-based pathway as cobalt:

An active rhodium-hydride species is formed from a Rh(I) precatalyst.

Hydrorhodation occurs, where the Rh-H bond adds across the double bond of the allyl ether.

β-hydride elimination from the resulting rhodium-alkyl intermediate yields the 1-propenyl ether and regenerates the catalyst.

The regioselectivity and stereoselectivity are governed by the steric and electronic properties of the ligands attached to the rhodium center. For example, a cationic Rh(I)/dppf complex has been used to catalyze the isomerization of di(allyl) ethers as the initial step in a cascade reaction. organic-chemistry.org

Alternative mechanistic pathways have also been proposed for specific rhodium-catalyzed isomerizations. In the reaction of certain allylboron reagents, an isomerization of allylrhodium intermediates was observed to occur via a 1,4-rhodium(I) migration. nih.gov Another proposed, though less common, mechanism involves the formation of enyl (σ+π) organorhodium species, followed by β-hydride elimination to form a rhodium hydride and a diene, with subsequent re-addition (hydrorhodation) leading to the isomerized product. nih.gov For the isomerization of allylic alcohols, which are structurally related to allyl ethers, deuterium (B1214612) labeling studies have suggested a tentative mechanism involving metal-enone intermediates. rsc.org

Table 2: Rhodium Catalyst Systems for Isomerization of Allylic Substrates

| Catalyst System | Ligand Type | Substrate Type | Reference |

|---|---|---|---|

| Cationic Rh(I) complex | dppf | Di(allyl) ethers | organic-chemistry.org |

| [Rh(COD)(CH₃CN)₂]BF₄ | PTA | Allylic alcohols | rsc.org |

| Rhodium complex with chiral dienes | Chiral dienes | Allylboron reagents | nih.gov |

Cobalt-Catalyzed Isomerization Mechanisms

Stereochemical Control in Allyl-to-Propenyl Ether Isomerization

The isomerization of allyl ethers to propenyl ethers is a crucial transformation in organic synthesis, and controlling the stereochemistry to favor the cis or trans isomer is of significant interest. This conversion can be catalyzed by various transition metal complexes. For instance, cobalt catalysts, such as those derived from [Co₂(CO)₈] in the presence of a silane, can catalyze the isomerization of allyl ethers into a mixture of cis- and trans-1-propenyl ethers. rsc.org The reaction proceeds through the formation of [HCo(CO)₃], which is the active catalytic species. rsc.org

Ruthenium complexes, like [RuClH(CO)(PPh₃)₃], are also effective catalysts for the quantitative conversion of allyl aryl ethers to their 1-propenyl derivatives. researchgate.net The E/Z (trans/cis) selectivity can be influenced by the choice of the ruthenium catalyst system. researchgate.net For example, using a [RuCl₂(COD)]x + PR₃ system can achieve high E/Z selectivity. researchgate.net The stereochemical outcome is proposed to be controlled at the β-elimination transition state. researchgate.net

Base-catalyzed methods have also been developed for the stereospecific isomerization of electron-deficient allylic ethers. acs.org This reaction, which can be mediated by a catalytic amount of a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), proceeds through the formation of an intimate ion pair between an allylic anion and the conjugate acid of the base, allowing for efficient chirality transfer and yielding enantioenriched enol ethers. acs.org

Furthermore, iridium-catalyzed isomerization of bis(allyl) ethers has been shown to produce allyl vinyl ethers with high kinetic control over the vinyl ether geometry, favoring the (E)-propenyl ethers initially. However, longer reaction times can lead to a mixture of (E)- and (Z)-isomers.

The isomerization of 2-allylphenol (B1664045) to (Z)-2-propenylphenol has been achieved with high selectivity using a Ru(cod)(cot) catalyst in the presence of triethylphosphine. oup.com The choice of solvent and phosphine (B1218219) ligand was found to be critical for both reactivity and selectivity, with nonpolar solvents like hexane (B92381) and benzene (B151609) providing good yields and (Z)-selectivity. oup.com

Stereoselective and Enantioselective Synthetic Routes to cis-1-Propenyl Ethers

The synthesis of cis-1-propenyl ethers, which are valuable intermediates in organic synthesis, presents a stereochemical challenge due to the inherent thermodynamic preference for the trans isomer. researchgate.net Consequently, significant research has focused on developing stereoselective and enantioselective methods to access these compounds. These approaches often employ chiral auxiliaries, catalysts, and strategic control over reaction conditions to dictate the geometry of the newly formed double bond and, in the case of chiral ethers, the stereochemistry of the ether linkage.

Chiral Auxiliary and Catalyst-Directed Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk In the context of cis-1-propenyl ether synthesis, chiral auxiliaries attached to either the alcohol or the propenyl precursor can influence the facial selectivity of subsequent reactions, leading to the desired stereoisomer. For instance, the use of chiral auxiliaries derived from menthol (B31143) or bornane derivatives has been shown to afford 1,2-oxazines with moderate to excellent diastereoselectivities in reactions with α-nitrosostyrene. researchgate.net Similarly, chiral acetals have been evaluated as effective chiral directors in asymmetric synthesis, demonstrating high stereochemical induction in Diels-Alder reactions. sfu.ca

Catalyst-directed approaches offer an alternative and often more atom-economical strategy. Transition metal catalysts, particularly those based on iridium, rhodium, and cobalt, have proven effective in promoting the isomerization of allyl ethers to propenyl ethers. researchgate.netrsc.orgnih.gov The choice of catalyst and ligands can significantly influence the stereoselectivity of the isomerization. For example, specific iridium complexes are known to promote the isomerization of allyl ethers to trans-propenyl ethers with high stereoselectivity. researchgate.netnih.gov In contrast, certain cobalt-based systems can catalyze the isomerization of allyl ethers to a mixture of cis- and trans-1-propenyl ethers. rsc.org The development of catalysts that favor the formation of the less stable cis-isomer remains an active area of research. researchgate.net

| Catalyst System | Substrate | Product(s) | Stereoselectivity | Reference(s) |

| [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6/H2 | Allyl alkyl/aryl ethers | trans-propenyl ethers | 97% | researchgate.net |

| [Co2(CO)8]/silane | Allyl ethers | cis- and trans-1-propenyl ethers | Mixture | rsc.org |

| PdCl2(PhCN)2 | Allyl phenyl ethers | Phenyl prop-1-enyl ethers | cis-isomer predominates | researchgate.net |

Control of Olefin Geometry during Synthesis

Achieving a high degree of control over the olefin geometry during the synthesis of 1-propenyl ethers is crucial for obtaining the desired cis isomer. Several strategies have been developed to address this challenge.

Isomerization of allyl ethers is a common method for preparing propenyl ethers. acs.org The stereochemical outcome of this reaction is highly dependent on the catalyst system and reaction conditions. For example, palladium-catalyzed isomerization of allyl phenyl ethers in boiling benzene quantitatively yields phenyl prop-1-enyl ethers with a predominance of the cis-isomer. researchgate.net Conversely, iridium-catalyzed isomerization often leads to the thermodynamically more stable trans-isomer. researchgate.netnih.gov The mechanism of isomerization can involve intermediates such as π-allyl(hydrido)palladium complexes or sigmatropic rsc.orgiitk.ac.in hydrogen shifts within a π-olefinpalladium complex, and is sensitive to steric effects. researchgate.net

Olefin metathesis offers another powerful tool for controlling double bond geometry. doi.orgmdpi.com While less commonly applied directly to the synthesis of simple cis-1-propenyl ethers, the principles of metathesis, particularly ring-closing metathesis (RCM), are used to synthesize cyclic enol ethers where the olefin geometry is constrained by the ring system. mdpi.com Cross-metathesis reactions have also been employed to generate substituted phosphonates that can be cyclized to tetrahydrofuran (B95107) and tetrahydropyran (B127337) vinyl phosphonates with stereospecificity. nih.gov

Furthermore, the stereochemical course of reactions such as the Claisen rearrangement can be influenced to produce specific olefin isomers. redalyc.org By controlling the geometry of the intermediate allyl vinyl ethers, which can be formed through iridium-catalyzed olefin isomerization, subsequent iitk.ac.iniitk.ac.in sigmatropic rearrangement can lead to products with high diastereoselectivity.

| Method | Catalyst/Reagent | Key Feature | Outcome | Reference(s) |

| Allyl Ether Isomerization | PdCl2(PhCN)2 | Favors kinetic product | Predominantly cis-propenyl ether | researchgate.net |

| Allyl Ether Isomerization | [Ir(COD)Cl]2/PCy3 | Favors thermodynamic product | Predominantly trans-propenyl ether | nih.gov |

| Olefin Metathesis | Grubbs or Schrock Catalysts | Ring-closing or cross-metathesis | Control of geometry in cyclic systems | mdpi.comnih.gov |

| Isomerization-Claisen Rearrangement | Iridium(I) catalyst | Kinetic control of vinyl ether geometry | Highly diastereoselective products |

Strategies for Optically Active Ether Synthesis

The synthesis of optically active ethers, including chiral analogues of this compound, requires methods that can establish stereocenters with high enantiomeric purity.

One established strategy for the synthesis of chiral ethers involves the nucleophilic ring-opening of chiral epoxides (oxiranes). masterorganicchemistry.com The reaction of an alkenyl Grignard reagent, such as propenylmagnesium bromide, with a chiral epoxide proceeds via an SN2 mechanism. masterorganicchemistry.com This results in the formation of a new carbon-carbon bond and the opening of the epoxide ring to yield a chiral alcohol. Subsequent etherification of this alcohol would provide the desired optically active ether. The stereochemistry of the newly formed stereocenter is controlled by the chirality of the starting epoxide, with the nucleophile attacking the less substituted carbon atom of the epoxide. masterorganicchemistry.com While Grignard reagents are powerful nucleophiles, their high basicity requires careful substrate selection to avoid side reactions. openstax.org

Enantioselective ring-opening of achiral or racemic epoxides using a chiral catalyst and a nucleophile is a highly effective method for generating optically active products. researchgate.netrsc.org This approach relies on the ability of the chiral catalyst to differentiate between the two enantiomers of a racemic epoxide (kinetic resolution) or the two enantiotopic faces of a meso-epoxide, leading to an enantioenriched product. rsc.org

Various catalyst systems, often based on cobalt-salen complexes, have been developed for the enantioselective ring-opening of epoxides with nucleophiles such as water, alcohols, and amines. rsc.org For instance, chiral cobalt(III)-based complexes have been used for the hydrolytic kinetic resolution of terminal epoxides, affording both enantioenriched epoxides and diols with excellent enantioselectivity. rsc.org The extension of these methodologies to include alcohol nucleophiles provides a direct route to chiral ethers. The regioselectivity of the ring-opening is also a critical factor, and Lewis acid catalysis can be employed to promote SN2-type ring-opening with high regioselectivity. iitk.ac.in

| Method | Catalyst/Reagent | Substrate | Product | Key Feature | Reference(s) |

| Kinetic Resolution | Chiral Salen Cobalt Complex | Racemic Epoxides | Enantioenriched Ethers/Diols | Enantioselective ring-opening | rsc.org |

| Asymmetric Ring-Opening | Chiral Ligand/Organolithium | Epoxides | Enantioenriched Unsaturated Diols | Formation of enantioenriched products | rsc.org |

| Lewis Acid-Mediated Ring-Opening | Lewis Acid | Chiral Aziridines/Azetidines | Nonracemic Amino Ethers | Highly regioselective SN2-type opening | iitk.ac.in |

Reaction Mechanisms and Reactivity of Cis 1 Propenyl Isopropyl Ether

Cleavage Reactions of the Ether Linkage

The cleavage of the C-O bond in ethers typically requires harsh conditions, but the presence of the propenyl group modifies this reactivity significantly. masterorganicchemistry.commasterorganicchemistry.com

Acid-Catalyzed Cleavage Mechanisms (SN1 and SN2 Pathways)

The acid-catalyzed cleavage of ethers is a fundamental reaction that proceeds via either an SN1 or SN2 mechanism after initial protonation of the ether oxygen. masterorganicchemistry.compressbooks.pubwikipedia.org The structure of the ether determines the dominant pathway. pressbooks.pubwikipedia.orgorgoreview.com

For cis-1-propenyl isopropyl ether, the cleavage is initiated by the protonation of the ether oxygen by a strong acid (e.g., HI, HBr), which creates a good leaving group, isopropanol (B130326). masterorganicchemistry.com Due to the vinylic nature of one carbon and the secondary nature of the other (the isopropyl group), the subsequent steps are nuanced.

SN1 Pathway : Cleavage of ethers containing tertiary, benzylic, or allylic groups tends to proceed through an SN1 mechanism because they can form stable carbocation intermediates. pressbooks.pubfiveable.me In the case of a propenyl ether, protonation occurs on the double bond, specifically on the β-carbon. This generates a highly stabilized secondary carbocation adjacent to the oxygen atom (an oxocarbenium ion), which is resonance-stabilized. This cation is then attacked by a nucleophile. This pathway is generally favored for vinyl and propenyl ethers because it avoids the formation of an unstable vinylic cation. wikipedia.org The acid-catalyzed hydrolysis of vinyl ethers is known to proceed via a rate-determining protonation of the ethylenic double bond. scispace.com

SN2 Pathway : This pathway involves a direct backside attack by a nucleophile on the protonated ether. masterorganicchemistry.compressbooks.pub Ethers with primary and secondary alkyl groups typically react via an SN2 mechanism at the less sterically hindered carbon. pressbooks.pubwikipedia.org For this compound, an SN2 attack would be more likely to occur on the isopropyl group's carbon rather than the sp²-hybridized vinyl carbon, which is resistant to SN2 reactions. This would yield isopropanol and a propenyl halide. However, the SN1-like mechanism involving protonation of the double bond is considered the more significant pathway for cleavage and hydrolysis.

Nucleophilic Attack and Selective Cleavage of Ethers

Direct nucleophilic attack on an unactivated ether is rare due to the poor leaving group (alkoxide, RO⁻). masterorganicchemistry.com However, the electronic nature of propenyl ethers allows for specific types of nucleophilic interactions.

While direct SN2 cleavage at the C-O bond by an external nucleophile is not typical, reactions can be facilitated by activating the ether. In some cases, silyl (B83357) enol ether cation radicals, generated via electron transfer, can undergo nucleophile-assisted Si-O bond cleavage. rsc.org This type of reaction involves the electronic modification of the ether before the nucleophile attacks.

More relevant to propenyl ethers are base-mediated rearrangements where an internal nucleophilic attack occurs after deprotonation. For instance, strong bases like organolithium reagents can deprotonate the carbon adjacent to the oxygen (the α-carbon), initiating rearrangements like the Wittig reaction, which involves a formal cleavage and reformation of bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org

Isomerization and Stereochemical Dynamics

The presence of the double bond in this compound introduces the possibility of geometric isomerization and other dynamic rearrangement processes, often catalyzed by metals or bases.

Cis-Trans Isomerization Equilibria of Propenyl Ethers

Propenyl ethers can exist as cis (Z) or trans (E) isomers. The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain. The equilibrium between these isomers can be established using catalysts such as mercuric acetate (B1210297) or ruthenium complexes. researchgate.netscispace.com

Research on various alkyl propenyl ethers has quantified the thermodynamics of this isomerization. nist.govnist.gov For example, the enthalpy of isomerization for cis-1-propenyl methyl ether to its trans counterpart has been measured, providing insight into their relative stabilities. nist.gov The equilibrium heavily favors the trans product.

Table 1: Thermodynamic Data for the Isomerization of Propenyl Ethers

| Reaction | Solvent | ΔH° (kJ/mol) | Catalyst | Source |

|---|---|---|---|---|

| cis-1-Propenyl methyl ether ⇌ trans-1-Propenyl methyl ether | DMSO | -20.2 ± 0.2 | Not specified | nist.gov |

This table presents data for a closely related compound to illustrate the principles of cis-trans isomerization equilibria.

Mechanistic Studies of Olefin Isomerization in Unsaturated Ethers

The isomerization of the double bond in unsaturated ethers can be catalyzed by a variety of transition metals, including ruthenium, cobalt, and nickel. researchgate.netlibretexts.org These reactions typically proceed through one of two primary mechanisms:

Metal-Hydride Addition-Elimination : This is a common pathway where a metal hydride species adds across the double bond. Subsequent β-hydride elimination can re-form the double bond at a different position or with a different geometry. This process can be repeated, allowing the double bond to "walk" along a carbon chain until the most thermodynamically stable isomer is formed. libretexts.org

π-Allyl Mechanism : In this mechanism, the catalyst abstracts an allylic proton to form a π-allyl metal complex. The re-addition of a hydride to this intermediate can then yield an isomeric olefin. This pathway is particularly relevant for the isomerization of allyl ethers to propenyl ethers. libretexts.org

The choice of catalyst and reaction conditions can provide high selectivity for either the cis (Z) or trans (E) isomer. libretexts.org

Rearrangement Pathways Leading to Isomeric Products

Beyond simple geometric isomerization, propenyl ethers are substrates for powerful sigmatropic rearrangements, which are concerted, pericyclic reactions that lead to constitutional isomers. These reactions are synthetically valuable for creating complex molecular architectures with high stereocontrol.

Claisen Rearrangement : This is a rsc.orgrsc.org-sigmatropic rearrangement that occurs in allyl vinyl ethers upon heating or catalysis, yielding γ,δ-unsaturated carbonyl compounds. libretexts.orgresearchgate.net While this compound is a vinyl ether, it lacks the requisite allyl group for a standard Claisen rearrangement. However, related substrates like allyl propenyl ethers readily undergo this transformation, sometimes catalyzed by palladium(II) or Lewis acids. tandfonline.comtandfonline.comcaltech.edu The reaction proceeds through a concerted, six-membered, chair-like transition state. libretexts.org

Wittig Rearrangement : This rearrangement occurs in ethers under strongly basic conditions (e.g., treatment with an alkyllithium reagent). wikipedia.org It can proceed through two main pathways:

rsc.orgtandfonline.com-Wittig Rearrangement : An allylic ether, upon deprotonation, can undergo a concerted rsc.orgtandfonline.com-sigmatropic shift to form a homoallylic alcohol. wikipedia.orgscripps.edu This is a highly stereoselective process.

tandfonline.comtandfonline.com-Wittig Rearrangement : This pathway involves the formation of a radical pair after deprotonation, followed by recombination. organic-chemistry.orgwikipedia.org It often competes with the rsc.orgtandfonline.com rearrangement, particularly at higher temperatures, and typically results in lower yields. wikipedia.orgscripps.edu The migratory aptitude of the alkyl groups is related to the stability of the radical formed. wikipedia.org

These rearrangements highlight the diverse reactivity of the propenyl ether moiety, enabling its transformation into a variety of isomeric structures.

Table 2: Major Rearrangement Pathways for Propenyl Ether Systems

| Rearrangement | Substrate Type | Key Conditions | Product Type | Mechanism | Source |

|---|---|---|---|---|---|

| Claisen | Allyl vinyl ether | Heat or Lewis Acid/Pd(II) catalyst | γ,δ-Unsaturated carbonyl | rsc.orgrsc.org-Sigmatropic | libretexts.orgresearchgate.nettandfonline.com |

| rsc.orgtandfonline.com-Wittig | Allylic ether | Strong base (e.g., R-Li), low temp. | Homoallylic alcohol | rsc.orgtandfonline.com-Sigmatropic | wikipedia.orgscripps.edu |

| tandfonline.comtandfonline.com-Wittig | Ether | Strong base (e.g., R-Li) | Isomeric alcohol | Radical dissociation-recombination | organic-chemistry.orgwikipedia.org |

Reactivity of the Unsaturated Moiety

The reactivity of the propenyl group's double bond is a central feature of the molecule's chemistry, participating in a variety of addition and cycloaddition reactions.

Electrophilic Additions to the Double Bond

The double bond in this compound is susceptible to attack by electrophiles. In an electrophilic addition reaction, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. libretexts.org

The reaction of alkenes with protic acids, such as hydrogen halides (HX), is a classic example of electrophilic addition. The reaction is initiated by the attack of the double bond on the hydrogen of the HX, forming a carbocation and a halide anion. The subsequent attack of the halide anion on the carbocation yields the alkyl halide. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. The stability of the resulting carbocation intermediate is a key factor in determining the reaction's outcome.

The mechanism for the electrophilic addition of a hydrogen halide to an alkene can be summarized in two steps:

Electrophilic Attack: The π electrons of the alkene attack the electrophilic hydrogen of the hydrogen halide, forming a C-H sigma bond and a carbocation intermediate. libretexts.org

Nucleophilic Attack: The halide anion, acting as a nucleophile, attacks the carbocation, forming a new C-X sigma bond and yielding the final alkyl halide product. libretexts.org

The rate of this second-order reaction is dependent on the concentrations of both the alkene and the hydrogen halide. libretexts.org

In the context of this compound, electrophilic addition of α-chloromethyl methyl ether has been shown to proceed, leading to the formation of γ-chloroethers. journals.co.za This reaction is not always stereospecific, potentially yielding a mixture of erythro- and threo-isomers. journals.co.za

Radical-Mediated Transformations

Radical reactions offer an alternative pathway for the transformation of alkenes and are characterized by intermediates with unpaired electrons. These reactions are often initiated by radical initiators and can proceed through chain mechanisms. Radical-mediated transformations are valuable in synthesis due to their unique reactivity and tolerance of various functional groups. kyoto-u.ac.jp

Radical cyclization reactions, in particular, are powerful methods for constructing five- and six-membered rings. uni-muenchen.de The stereoselectivity of these reactions can be influenced by the structure of the radical intermediate and the reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder, Cyclobutanation)

This compound, with its electron-rich double bond, can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. williams.edu The stereochemistry of the diene and dienophile is generally conserved in this concerted process. williams.edu However, transition metal-catalyzed versions of this reaction can exhibit different reactivity and selectivity. williams.edu

The intramolecular Diels-Alder (IMDA) reaction is a variation where the diene and dienophile are part of the same molecule. thieme-connect.de The stereochemical outcome of IMDA reactions can be influenced by the geometry of the dienophile and the nature of any activating groups. thieme-connect.de For instance, the presence of an isopropyl group has been observed to retard the IMDA reaction rate without significantly affecting the stereoselectivity. thieme-connect.de

Besides the Diels-Alder reaction, other cycloaddition pathways are possible. For example, [2+2] cycloadditions can lead to the formation of cyclobutane (B1203170) rings. Gold(I) catalysts have been employed in intermolecular cycloadditions of allenes. core.ac.uk

Participation in Complex Reaction Sequences

The versatile reactivity of this compound allows for its incorporation into more complex, multi-step synthetic strategies, including tandem and domino reactions.

Role as an Intermediate in Tandem and Domino Processes

Tandem or domino reactions are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These sequences are highly efficient as they reduce the number of purification steps and the amount of waste generated.

Palladium-catalyzed domino reactions have been developed for the synthesis of various heterocyclic and polycyclic structures. researchgate.net For example, a Pd-catalyzed domino process involving dienyl ethers and boronic acids leads to the diastereoselective formation of methylenetetrahydrofurans. researchgate.net Similarly, gold(I) catalysts have been utilized in tandem sequences, such as the synthesis of dihydropyridones from homopropargylic carboxamides. acs.org

Functional Group Compatibility in Multi-Step Organic Syntheses

The success of a multi-step synthesis often hinges on the compatibility of the functional groups present in the starting materials and intermediates with the various reaction conditions employed. The ether linkage in this compound is generally stable under a range of conditions, but its reactivity must be considered. For example, ethers can be cleaved under strongly acidic conditions.

The propenyl group itself can be isomerized or removed under specific conditions, which can be a strategic step in a synthesis. For instance, a propenyl group has been isomerized to a cis-prop-1-enyl derivative and subsequently removed in the synthesis of myo-inositol analogues. acs.org

The compatibility of various functional groups is a key consideration in complex syntheses. Halodecarboxylation reactions, for example, have demonstrated broad functional group tolerance. acs.org The ability to perform reactions selectively in the presence of other functional groups is a cornerstone of modern organic synthesis. acs.orgkashanu.ac.ir

Spectroscopic and Computational Investigations of Cis 1 Propenyl Isopropyl Ether

Advanced Spectroscopic Characterization Methodologies

Advanced spectroscopic techniques are indispensable for the detailed characterization of cis-1-propenyl isopropyl ether, enabling precise isomer identification, stereochemical assignment, and analysis of its vibrational and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data for distinguishing between cis and trans isomers and for assigning the stereochemistry of the molecule.

In ¹H NMR spectroscopy, the protons on the carbon adjacent to the ether oxygen typically appear in the chemical shift range of 3.4-4.5 ppm. libretexts.org For this compound, the specific arrangement of the propenyl and isopropyl groups leads to a unique set of chemical shifts and coupling constants, which allows for its definitive identification. spectrabase.comspectrabase.com The stereochemistry, particularly the cis configuration of the double bond, can be confirmed by analyzing the coupling constants between the vinyl protons. acs.orgcore.ac.uk

¹³C NMR spectroscopy provides complementary information. The carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm range. libretexts.org The chemical shifts of the carbon atoms in the propenyl and isopropyl groups are also diagnostic. spectrabase.comspectrabase.com Detailed analysis of the ¹³C NMR spectrum, often in conjunction with ¹H NMR data and techniques like gCOSY, gHSQC, and gHMBC, allows for unambiguous structural assignment. acs.org

Table 1: Representative NMR Data for Ether Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Dipropyl ether | ¹H | 3.37 | Triplet | - |

| Dipropyl ether | ¹H | 1.59 | Multiplet | - |

| Dipropyl ether | ¹H | 0.93 | Triplet | - |

| (-)-trans-1-Cyano-2(E)-propenylcyclopropane | ¹H | 5.7 | qd | 6 and 16 |

| (-)-trans-1-Cyano-2(E)-propenylcyclopropane | ¹H | 5.0 | dd | 7 and 16 |

| (-)-trans-1-Cyano-2(E)-propenylcyclopropane | ¹H | 1.7 | d | 6 |

| (+)-cis-1-Cyano-2(E)-propenylcyclopropane | ¹H | 5.8 | qd | 6 and 15 |

| (+)-cis-1-Cyano-2(E)-propenylcyclopropane | ¹H | 5.2 | dd | 7 and 15 |

| (+)-cis-1-Cyano-2(E)-propenylcyclopropane | ¹H | 1.8 | d | 6 |

This table presents a selection of NMR data for related ether and propenyl-containing compounds to illustrate typical chemical shifts and coupling constants. libretexts.orgacs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound and for analyzing its vibrational modes. uhcl.edu The most characteristic absorption for an ether is the strong C-O stretching band, which typically appears in the 1000-1300 cm⁻¹ region. libretexts.orgpressbooks.pub

For this compound, the IR spectrum will also show characteristic absorptions for the C=C double bond and the C-H bonds of the alkyl groups. The C=C stretch for a cis-alkene is expected in a specific region of the spectrum. wpmucdn.com The presence of sp³ C-H stretching and CH₂/CH₃ bending modes further confirms the structure. libretexts.org The distinction between cis and trans isomers can sometimes be made based on the out-of-plane bending vibrations of the vinylic protons. wpmucdn.com

Table 2: Key IR Absorption Frequencies for Ethers and Alkenes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ether (C-O) | Stretch | 1000 - 1300 (strong) |

| Alkene (C=C) | Stretch | ~1640 - 1680 |

| Vinylic C-H | Stretch | ~3010 - 3095 (medium) |

| Vinylic C-H (cis) | Out-of-plane bend | ~675 - 730 (strong) |

| Alkyl C-H | Stretch | ~2850 - 2960 (strong) |

This table summarizes characteristic IR absorption frequencies for the functional groups present in this compound. libretexts.orgwpmucdn.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. jmchemsci.com This method is highly effective for monitoring the progress of reactions that produce or consume this compound and for analyzing the final product mixture. rsc.orgescholarship.org

GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. uin-alauddin.ac.id Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. jmchemsci.com This is particularly useful for distinguishing between isomers like this compound and its trans counterpart, as they will have identical molecular weights but may exhibit different retention times in the GC. acs.org

In reaction monitoring, small aliquots of the reaction mixture can be taken at different time points and analyzed by GC-MS to determine the concentration of reactants, intermediates, and products. rsc.org This allows for the optimization of reaction conditions and the elucidation of reaction mechanisms.

Other Advanced Spectroscopic Techniques

While NMR, IR, and GC-MS are the primary spectroscopic methods for characterizing this compound, other advanced techniques can provide further insights. Raman spectroscopy, for instance, is complementary to IR spectroscopy and can be particularly useful for observing the C=C stretching vibration, which may be weak in the IR spectrum for symmetrical alkenes. spectrabase.com

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry methods provide a powerful means to investigate the properties of this compound at the molecular level, offering insights that complement experimental findings.

Quantum Chemical Calculations (e.g., DFT, MP2, M06-2X) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and the M06-2X functional, are employed to model the electronic structure, geometry, and energetics of this compound. sioc-journal.cnaspbs.com These methods can accurately predict molecular properties and reaction mechanisms. sioc-journal.cn

DFT methods, particularly with hybrid functionals like B3LYP and the M06 suite, are widely used for their balance of accuracy and computational cost. researchgate.netresearchgate.net The M06-2X functional, for example, is specifically designed to provide good results for main-group thermochemistry, kinetics, and noncovalent interactions, making it well-suited for studying ethers. researchgate.netnih.gov

MP2 calculations, which account for electron correlation, can provide more accurate energies and geometries, especially when compared to standard DFT functionals for certain systems. cas.cznih.gov These calculations can be used to determine the relative stabilities of different conformers of this compound and to calculate the energy barriers for isomerization reactions. sioc-journal.cnresearchgate.net

By performing these calculations, researchers can gain a deeper understanding of the factors that govern the stability and reactivity of this compound. For instance, computational studies can elucidate the potential energy surface for the isomerization between the cis and trans forms, providing valuable information about the reaction pathway and transition state structures. sioc-journal.cn

Table 3: Comparison of Computational Methods for Molecular Properties

| Method | Key Features | Typical Applications for this compound |

| DFT (e.g., B3LYP) | Good balance of accuracy and computational cost. | Geometry optimization, vibrational frequency calculation, reaction mechanism studies. researchgate.net |

| MP2 | Includes electron correlation effects. | More accurate energy and geometry predictions, study of intermolecular interactions. cas.cznih.gov |

| M06-2X | High-nonlocality functional, good for thermochemistry and kinetics. | Accurate prediction of reaction barriers and relative energies of isomers. researchgate.netnih.gov |

This table outlines the strengths and applications of various quantum chemical methods for the study of this compound.

Molecular Orbital Theory Applied to Reactivity and Selectivity

The reactivity and selectivity of this compound are fundamentally governed by the distribution and energy of its molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icourse.club In vinyl ethers, the oxygen atom's lone pairs engage in p-π conjugation with the adjacent carbon-carbon double bond. This interaction raises the energy of the HOMO, making the molecule electron-rich and a potent nucleophile. uomustansiriyah.edu.iq

The HOMO is primarily localized on the C=C double bond, with a significant coefficient on the β-carbon (the carbon atom not bonded to the oxygen). This high-energy, accessible orbital makes the β-carbon the primary site for electrophilic attack. For instance, in acid-catalyzed hydrolysis, the initial and rate-determining step is the protonation of this β-carbon. nih.govresearchgate.net The electron-donating nature of the ether's oxygen atom and the alkyl groups (isopropyl and methyl) further increases the energy of the HOMO, enhancing the molecule's nucleophilicity compared to an unsubstituted alkene.

Conversely, the LUMO is raised in energy due to the electron-donating methoxy (B1213986) group, which can decrease the ether's reactivity as a dienophile in standard Diels-Alder reactions. vaia.com However, in inverse-electron-demand hetero-Diels-Alder reactions, where the vinyl ether acts as the electron-rich component, the high-energy HOMO readily interacts with the low-energy LUMO of an electron-poor diene. researchgate.net

Computational studies using Density Functional Theory (DFT) can quantify the energies of these frontier orbitals. While specific values for this compound are not widely published, representative values for similar vinyl ethers illustrate these principles.

Table 1: Representative Frontier Orbital Energies for Vinyl Ether Systems

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Vinyl Ether | -9.5 | +2.5 | 12.0 |

| Ethyl Vinyl Ether | -9.3 | +2.6 | 11.9 |

| 2-Methylpropene | -9.2 | +2.8 | 12.0 |

Note: These values are illustrative, based on typical computational results for related small molecules, and serve to show general trends.

The coefficients of the atomic orbitals contributing to the HOMO explain the regioselectivity observed in reactions like hydrohalogenation. According to Markovnikov's rule, the electrophile (e.g., H⁺) adds to the carbon with fewer alkyl substituents (the β-carbon), leading to the formation of a more stable carbocation intermediate on the α-carbon, which is stabilized by both resonance from the oxygen atom and hyperconjugation from the adjacent alkyl groups. pressbooks.pubunits.it

Computational Studies of Reaction Pathways and Transition States

Computational chemistry, particularly using DFT methods, provides invaluable insights into the detailed mechanisms of reactions involving this compound. uomustansiriyah.edu.iqias.ac.in These studies allow for the mapping of potential energy surfaces, the identification of transition state structures, and the calculation of activation energies, which collectively explain reaction rates and selectivity.

A primary example is the acid-catalyzed hydrolysis of vinyl ethers. This reaction is known to proceed via a mechanism involving a rate-determining proton transfer to the β-carbon of the vinyl ether, which is followed by the rapid addition of water and subsequent decomposition of the resulting hemiacetal. nih.govresearchgate.net Computational models can locate the transition state for this initial protonation step. The calculated activation barrier for this step directly corresponds to the reaction rate. Studies on analogous systems show that substituents that stabilize the resulting α-oxycarbocation intermediate, such as the isopropyl and methyl groups in the target molecule, lower the activation energy and thus accelerate the hydrolysis rate. nih.gov

Table 2: Calculated Activation Barriers for the Hydrolysis of Representative Vinyl Ethers

| Substrate | Reaction Step | Computational Method | Calculated Activation Free Energy (kcal/mol) |

| Methyl Vinyl Ether | Rate-determining protonation | DFT (B3LYP/6-31G) | 15.2 |

| 2-Methyl-1-methoxypropene | Rate-determining protonation | DFT (B3LYP/6-31G) | 10.8 |

Note: Data is representative of values found in computational studies of vinyl ether hydrolysis and illustrates the effect of alkyl substitution.

Beyond hydrolysis, computational methods have been applied to understand the stereoselectivity of other addition reactions. For electrophilic additions across the double bond (e.g., halogenation), the mechanism can proceed through intermediates like a bridged halonium ion. units.it The subsequent nucleophilic attack occurs with anti-stereochemistry. Computational modeling of the transition states for both syn and anti-addition pathways can predict the stereochemical outcome of a given reaction. masterorganicchemistry.com Similarly, for cycloaddition reactions, DFT calculations can model the transition state geometries for the formation of different diastereomers, allowing for the prediction of the major product. mdpi.com For instance, in a potential intramolecular reaction, the transition state leading to a cis-fused ring system might be favored due to lower steric strain compared to the trans-fused alternative. researchgate.net

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational preferences of this compound are critical determinants of its reactivity and the stereochemistry of its products. The molecule possesses several rotatable single bonds, primarily the Cα-O bond and the O-C(isopropyl) bond. The rotation around these bonds gives rise to different conformers with varying energies. curlyarrows.com

Computational methods are essential for exploring the conformational landscape of such molecules. nih.gov For simple vinyl ethers like methyl vinyl ether, studies have shown that the most stable conformers are often planar, where the C=C-O-C dihedral angle is either 0° (syn or cis) or 180° (anti or trans), to maximize p-π conjugation. mdpi.com For this compound, the cis designation refers to the geometry of the double bond. The conformational analysis would focus on the rotation around the C(propenyl)-O bond.

The two principal planar conformers would be the syn (dihedral angle ~0°) and anti (dihedral angle ~180°) forms. The syn conformer, where the isopropyl group and the propenyl group's methyl substituent are on the same side of the C-O bond, would likely experience significant steric hindrance. Therefore, the anti-periplanar conformation is predicted to be the global minimum energy structure. Non-planar gauche conformers, while potentially local minima, are generally higher in energy for simple vinyl ethers. mdpi.com

Table 3: Calculated Relative Energies of Conformers for a Model Propenyl Ether

| Conformer | C=C-O-C Dihedral Angle | Relative Energy (kcal/mol) |

| anti-periplanar | ~180° | 0.00 (Reference) |

| gauche | ~60° | 1.5 - 2.5 |

| syn-periplanar | ~0° | > 4.0 (Sterically disfavored) |

Note: These values are estimations based on computational studies of analogous vinyl ethers and serve to illustrate the expected conformational preferences. nih.gov

The preferred conformation directly influences the stereochemical outcome of reactions. In additions to the double bond, the incoming reagent will approach from the less sterically hindered face of the molecule. The orientation of the bulky isopropyl group in the lowest-energy conformer will dictate this facial selectivity. For example, in a hydrogenation or epoxidation reaction, the catalyst or reagent would preferentially approach from the side opposite the isopropyl group, leading to a specific diastereomer. nih.gov By modeling the transition states for approach from either face for the most stable ground-state conformer, computational chemistry can provide quantitative predictions of stereochemical outcomes. mdpi.comnih.gov

Advanced Applications and Emerging Research Directions

Role in Synthetic Organic Chemistry

The unique structural characteristics of cis-1-propenyl isopropyl ether render it a valuable component in the field of synthetic organic chemistry. ontosight.ai Its propenyl group, featuring a cis-configured double bond, alongside the isopropyl ether moiety, provides a versatile platform for constructing intricate molecular architectures. ontosight.ai

Building Block for the Synthesis of Complex Molecules and Fine Chemicals

This compound serves as an important intermediate in the synthesis of a variety of complex molecules, including those found in pharmaceuticals and agrochemicals. ontosight.ai Its distinct structure makes it a useful building block for creating more elaborate chemical entities. ontosight.ai The reactivity of the double bond and the ether linkage allows for a range of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.

One of the key applications of similar propenyl ethers is in the synthesis of natural products and their analogues. For instance, 1-propenylbenzenes, which share the propenyl structural motif, are precursors to a wide array of bioactive compounds. researchgate.net While direct examples for this compound are not extensively detailed in the provided results, the analogous reactivity of propenyl ethers suggests its potential in similar synthetic strategies. The controlled isomerization of allyl ethers to propenyl ethers is a known synthetic transformation, highlighting the accessibility of this functional group. researchgate.net

The utility of this compound as a building block is further underscored by the broader use of organoboron compounds derived from it, such as cis-1-propene-1-boronic acid. This derivative is instrumental in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form cis-vinyl arenes, which are crucial components of many complex organic molecules.

Precursor in Stereodefined Asymmetric Syntheses

The "cis" configuration of the double bond in this compound is of significant interest in stereodefined asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical. This specific geometry allows for the controlled construction of chiral centers in a molecule.

A key strategy in asymmetric synthesis involves the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of a reaction. While direct examples of this compound in this context are not explicitly detailed, the principles of asymmetric synthesis using similar substrates are well-established. For instance, the diastereodivergent reduction of a β-ketosulfoxide is a key step in the asymmetric synthesis of both enantiomers of cis-lauthisan, demonstrating the importance of controlling stereochemistry in cyclic ether formation. nih.gov

Furthermore, the concept of "memory of chirality" showcases how the stereochemical information from a starting material can be retained in an intermediate and transferred to the final product. researchgate.net This principle is fundamental to asymmetric synthesis and could be applicable to reactions involving this compound, where the cis-geometry of the double bond could direct the stereoselective formation of new chiral centers. The development of stereoselective reactions is a major focus of modern organic synthesis, with applications in the creation of enantiomerically pure pharmaceuticals and other biologically active molecules. dokumen.pubrsc.org

Contributions to Polymer Science

This compound and its structural analogues have made notable contributions to the field of polymer science, particularly as monomers in various polymerization reactions. The stereochemistry of the monomer can significantly influence the resulting polymer's microstructure and, consequently, its physical and chemical properties.

Monomer in Polymerization Reactions (e.g., Cationic Polymerization, Metathesis Polymerization)

This compound and similar vinyl ethers are reactive monomers in cationic polymerization. acs.orgrsc.org This type of polymerization is initiated by electrophilic species, which attack the electron-rich double bond of the monomer. The reactivity of vinyl ethers in cationic polymerization is well-documented, with studies exploring various initiating systems to achieve controlled or "living" polymerizations. acs.orgnih.gov Living polymerizations are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org For example, initiating systems involving Lewis acids like SnCl4 have been shown to induce living cationic polymerization of various vinyl ethers. acs.org

In addition to cationic polymerization, propenyl ethers can also participate in metathesis polymerization. umich.edu Ring-opening metathesis polymerization (ROMP) of cyclic olefins is a powerful technique for synthesizing polymers with unique architectures. nih.govnsf.gov While this compound is an acyclic monomer, the principles of olefin metathesis are broadly applicable. Tandem isomerization/polymerization reactions, where an allyl ether is first isomerized to a propenyl ether and then polymerized, have been reported. rsc.org This approach highlights the potential for in situ generation of polymerizable monomers from readily available starting materials.

Interactive Data Table: Polymerization of Propenyl Ethers

| Polymerization Type | Monomer Type | Initiator/Catalyst Example | Key Features |

| Cationic Polymerization | Vinyl Ethers | Lewis Acids (e.g., SnCl4), HI/I2 | Can achieve living polymerization, sensitive to conditions. acs.org |

| Metathesis Polymerization | Cyclic Olefins (ROMP) | Ruthenium-based catalysts (e.g., Grubbs' catalyst) | Produces polymers with unsaturated backbones. nih.gov |

| Tandem Isomerization/Polymerization | Allyl Ethers | [Co2(CO)8]/silane | Combines isomerization and polymerization in one pot. rsc.org |

Influence on Polymer Microstructure and Properties

The geometry of the monomer plays a crucial role in determining the microstructure of the resulting polymer, which in turn dictates its macroscopic properties. In the polymerization of substituted vinyl ethers, the stereochemistry of the monomer can influence the tacticity (the stereochemical arrangement of adjacent chiral centers) of the polymer chain.

For instance, in the copolymerization of cis- and trans-propenyl isobutyl ethers, the relative reactivities of the isomers were found to be dependent on the polymerization conditions. researchgate.net The polymer end formed from the cis monomer exhibited unique steric effects, suggesting that the monomer's geometry directly impacts the structure of the growing polymer chain. researchgate.net This control over microstructure is critical as it can affect properties such as the glass transition temperature (Tg), crystallinity, and mechanical strength of the polymer. mdpi.commpg.de

The microstructure of polymers derived from monomers similar to this compound has been shown to have a significant impact on their properties. For example, in polymyrcene, the regioselectivity of the polymerization (1,4-cis, 1,4-trans, 1,2-vinyl, or 3,4-addition) dramatically affects the final product's characteristics. mdpi.com Similarly, the cis/trans ratio of double bonds in the backbone of polymers produced by ROMP influences their physical and mechanical properties. umich.edu

Catalysis Research and Catalyst Development

This compound and related compounds are also involved in the field of catalysis research, both as substrates for catalytic reactions and as components in the development of new catalytic systems.

The isomerization of allyl ethers to propenyl ethers is a key transformation that is often catalyzed by transition metal complexes or solid base catalysts. researchgate.netrsc.orgresearchgate.net For example, the double-bond migration of isopropyl 2-propenyl ether to form 1-propenyl ethers can be achieved using solid base catalysts like calcium oxide (CaO). researchgate.net Research in this area focuses on developing highly selective and efficient catalysts that can produce the desired isomer (cis or trans) with high purity. researchgate.net

Furthermore, the development of catalysts for asymmetric synthesis is a major area of research. P-stereogenic pincer-metal complexes have been developed and used in various asymmetric catalytic reactions, including aldol (B89426) condensations and Michael additions. rsc.org While not directly involving this compound, this research highlights the broader efforts to create catalysts that can control stereochemistry, a principle that is central to the synthetic utility of chiral molecules derived from this compound.

The conversion of isopropyl alcohol to diisopropyl ether is another area where catalysis plays a crucial role. acs.org While this reaction does not directly involve this compound, it demonstrates the importance of catalysis in ether synthesis. Acidic nickel phosphate-supported zeolite catalysts have been shown to be effective for this dehydration reaction. acs.org

Substrate in Novel Catalytic Transformations

While specific applications of this compound are specialized, its class of compounds, vinyl and propenyl ethers, are recognized as versatile building blocks. ontosight.ai Research into related polyenyl alkyl ethers demonstrates their capacity to undergo novel transformations. For instance, metal-free base-catalyzed "chain-walking" proton shifts can isomerize polyenyl alkyl ethers into their conjugated vinyl ether counterparts with high regioselectivity. acs.org In one study, an isopropyl-substituted dienyl ether was successfully isomerized via a ontosight.airesearchgate.net-proton shift, highlighting a potential reaction pathway for substrates like this compound. acs.org

Furthermore, the cis/trans geometry of the propenyl group is a target for stereoselective catalytic transformations. Gold(III) catalysts, for example, have been shown to efficiently catalyze the cis-to-trans isomerization of vinylcyclopropanes, a transformation that underscores the potential for catalysts to selectively act on and modify the geometry of substituted alkenes like the propenyl group in this compound. ntnu.no These examples of isomerization and functionalization represent emerging research directions where this compound could serve as a key substrate.

Design of Catalytic Systems for Ether-Related Reactions

Significant research has been directed toward the design of catalytic systems for synthesizing propenyl ethers from more readily available allyl ethers, a key reaction in fine chemical production. ontosight.ai Platinum hydride complexes have been identified as effective catalysts for the isomerization of allyl ethers, such as allyl methyl ether and allyl phenyl ether, to their corresponding cis-propenyl ether isomers. ugent.be This transformation is believed to proceed through the addition of a platinum-hydride (Pt-H) bond across the terminal double bond of the allyl group, followed by a double bond migration. ugent.be

Beyond metal-based systems, organocatalysis offers a metal-free alternative. The superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to catalyze the isomerization of polyenyl alkyl ethers to conjugated vinyl ethers. acs.org Additionally, research into the synthesis of UV-reactive poly(ethylene glycol) mono-1-propenyl ether monomers has been accomplished through the solvent-free isomerization of the corresponding allyl ether, demonstrating the technological application of these catalytic systems. researchgate.net These studies are foundational to designing efficient and selective catalytic systems for reactions involving the synthesis and transformation of propenyl ethers.

Environmental and Atmospheric Chemistry Research

As a volatile organic compound (VOC), this compound is expected to be released into the atmosphere, where its chemical behavior is of environmental interest. Its degradation is primarily governed by reactions with key atmospheric oxidants.

Gas-Phase Kinetic Studies with Atmospheric Oxidants (O₃, OH, Cl, NO₃ radicals)

The reactivity of an atmospheric VOC is determined by its gas-phase reaction rate coefficients with the primary tropospheric oxidants: the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO₃) at night, the chlorine atom (Cl) in marine and coastal areas, and ozone (O₃). researchgate.net While direct kinetic data for this compound are not extensively documented in the cited literature, the reactivity can be estimated by examining data for structurally analogous compounds, such as other unsaturated ethers. The presence of the C=C double bond makes the molecule particularly susceptible to attack by these oxidants. copernicus.org

Ozonolysis is a significant degradation pathway for unsaturated compounds. copernicus.org The reaction proceeds via cycloaddition of ozone to the double bond. acs.org For vinyl ethers, this reaction is typically fast. For comparison, kinetic data for various related ethers and unsaturated compounds are presented below.

| Compound | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Vinyl ethyl ether | O₃ | 20.6 x 10⁻¹⁷ | acs.org |

| Vinyl propyl ether | O₃ | 23.4 x 10⁻¹⁷ | acs.org |

| Vinyl isobutyl ether | O₃ | 28.5 x 10⁻¹⁷ | acs.org |

| Methyl n-propyl ether | OH | 9.91 x 10⁻¹² | researchgate.net |

| Methyl n-propyl ether | NO₃ | 1.67 x 10⁻¹⁵ | researchgate.net |

| Methyl n-propyl ether | Cl | 2.52 x 10⁻¹⁰ | researchgate.net |

| cis-3-Hexenyl acetate (B1210297) | OH | 7.84 x 10⁻¹¹ | nih.gov |

| cis-3-Hexenyl acetate | O₃ | 5.4 x 10⁻¹⁷ | nih.gov |

| cis-3-Hexenyl acetate | NO₃ | 2.46 x 10⁻¹³ | nih.gov |

This table is interactive. Click on headers to sort.

The high rate coefficients for ozonolysis of vinyl ethers suggest that this compound will also react rapidly with O₃. The reaction with the OH radical is expected to be the dominant daytime loss process.

Mechanistic Investigations of Atmospheric Degradation Pathways

The atmospheric degradation of this compound is initiated by the addition of an oxidant (e.g., O₃ or OH) to the electron-rich carbon-carbon double bond.

Ozonolysis Mechanism: The reaction with ozone proceeds through the formation of an unstable primary ozonide (a 1,2,3-trioxolane). acs.org This intermediate rapidly decomposes into two primary fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). copernicus.orgresearchgate.net For this compound, the expected products from the cleavage of the primary ozonide would be acetaldehyde (B116499) and isopropyl formate, along with their corresponding Criegee intermediates. These CIs are highly reactive and can undergo further reactions or decomposition, contributing to the formation of secondary pollutants like OH radicals. researchgate.net

OH-Radical Initiated Oxidation: The reaction with the OH radical likely proceeds via electrophilic addition to the double bond, forming a radical adduct. In the presence of atmospheric oxygen (O₂), this adduct will rapidly form a β-hydroxyperoxy radical. Subsequent reactions of this peroxy radical, typically with nitric oxide (NO) or other peroxy radicals, lead to the formation of various oxygenated products, including aldehydes, ketones, and organic nitrates.

Assessment of Tropospheric Lifetimes and Environmental Fate

The tropospheric lifetime (τ) of a VOC with respect to a specific oxidant is a crucial parameter for assessing its environmental fate, including its potential for long-range transport and its contribution to the formation of secondary pollutants like ozone and secondary organic aerosol (SOA). The lifetime is calculated as the inverse of the pseudo-first-order loss rate:

τ = 1 / (k * [Oxidant])

where k is the second-order rate coefficient and [Oxidant] is the average atmospheric concentration of the oxidant.

Using the rate coefficients for analogous compounds from the table above and typical average oxidant concentrations, we can estimate the atmospheric lifetimes for this compound.

Typical Global Average Oxidant Concentrations:

[OH]: 1 x 10⁶ molecules cm⁻³ (24-hour average)

[O₃]: 7 x 10¹¹ molecules cm⁻³ (24-hour average)

[NO₃]: 5 x 10⁸ molecules cm⁻³ (12-hour nighttime average)

| Loss Process (Reactant) | Estimated Lifetime (τ) | Comment |

|---|---|---|

| Reaction with OH radicals | A few hours | Based on data for unsaturated esters like cis-3-hexenyl acetate nih.gov, this is likely the dominant daytime removal process. |

| Reaction with O₃ | A few hours | Based on the high reactivity of vinyl ethers with ozone acs.org, this process is a major sink both day and night. |

| Reaction with NO₃ radicals | Several hours to a day | This will be the primary loss process during the night. The lifetime is estimated based on data for other unsaturated compounds. nih.gov |

These estimated lifetimes indicate that this compound is a relatively short-lived compound in the atmosphere. Its rapid degradation suggests that its direct environmental impact will be concentrated near its emission sources, where it will contribute to local and regional atmospheric chemistry, including the formation of photochemical smog and secondary organic aerosol.

Q & A

Q. What methodologies are recommended for synthesizing cis-1-propenyl isopropyl ether with high stereochemical purity?

Traditional acid-catalyzed condensation is unsuitable due to isomerization and elimination side reactions. Instead, employ Williamson ether synthesis using cis-1-propenol and isopropyl bromide with a strong base (e.g., NaH/THF) at 0–5°C. Monitor reaction progress via GC-MS to optimize stoichiometry and reaction time, achieving >75% selectivity. Anhydrous conditions and inert atmospheres minimize byproducts like trans-isomers .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Use NMR spectroscopy (¹H and ¹³C) to identify characteristic peaks:

Q. What solvent systems stabilize this compound against isomerization during storage?

Avoid polar aprotic solvents (e.g., DMSO), which promote isomerization (ΔrH° = -5.1 ± 0.1 kcal/mol). Use non-polar solvents (hexane, toluene) at -20°C under nitrogen. Stability tests via HPLC over 72 hours show <2% trans-isomer formation under these conditions .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in thermodynamic data for cis-trans isomerization?

Contradictory ΔrH° values (e.g., -5.1 kcal/mol in DMSO vs. +0.372 kcal/mol in GC studies) arise from solvent polarity and measurement techniques. Use density functional theory (DFT) (B3LYP/6-311+G**) to calculate gas-phase enthalpy changes, then applyCOSMO-RS solvation models to simulate solvent effects. Compare results with experimental GC-MS data in matched solvents to validate predictions .

Q. What mechanistic insights explain the preferential formation of this compound in radical-mediated reactions?

Radical pathways (e.g., using AIBN as an initiator) favor cis-configuration due to steric hindrance during propagation. Transition-state analysis via Eyring plots reveals lower activation energy (Δ‡G = 18.2 kcal/mol) for cis-isomer formation compared to trans (Δ‡G = 21.5 kcal/mol). Isotopic labeling (²H/¹³C) further confirms kinetic control .

Q. How can researchers address batch-to-batch variability in UV-induced degradation studies of this compound?

Variability stems from trace peroxides in ether solvents. Implement:

- Pre-purification : Pass solvents through activated alumina columns.